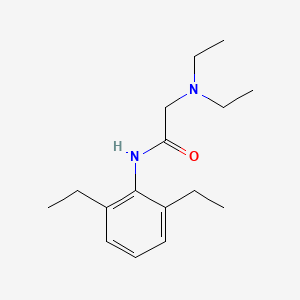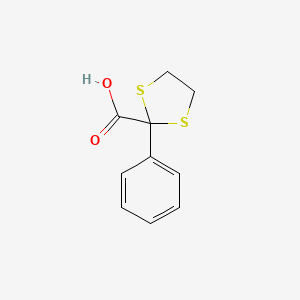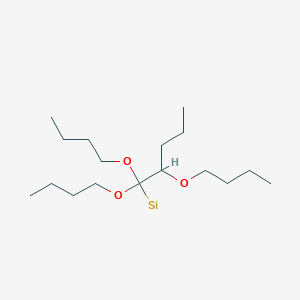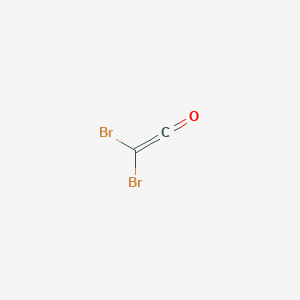
Dibromoethen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromoethen-1-one is an organobromine compound with the chemical formula C(_2)H(_2)Br(_2)O It is characterized by the presence of two bromine atoms attached to an ethene backbone with a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
Dibromoethen-1-one can be synthesized through the bromination of ethenone (ketene) under controlled conditions. The reaction typically involves the addition of bromine (Br(_2)) to ethenone (C(_2)H(_2)O) in an inert solvent such as carbon tetrachloride (CCl(_4)) at low temperatures to prevent side reactions. The reaction proceeds as follows: [ \text{C}_2\text{H}_2\text{O} + \text{Br}_2 \rightarrow \text{C}_2\text{H}_2\text{Br}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and bromine concentration. This method minimizes the formation of by-products and maximizes yield.
化学反应分析
Types of Reactions
Dibromoethen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)R), or thiols (SHR).
Reduction Reactions: this compound can be reduced to form ethenone derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: The compound can be further oxidized to form dibromoacetic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of substituted ethenone derivatives.
Reduction: Formation of ethenone derivatives with reduced bromine content.
Oxidation: Formation of dibromoacetic acid derivatives.
科学研究应用
Dibromoethen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.
作用机制
The mechanism by which dibromoethen-1-one exerts its effects involves the interaction of its bromine atoms with nucleophilic sites in target molecules. The bromine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
相似化合物的比较
Similar Compounds
1,1-Dibromoethane: An organobromine compound with the formula C(_2)H(_4)Br(_2), used as a fuel additive and fumigant.
1,2-Dibromoethane:
Uniqueness
Dibromoethen-1-one is unique due to the presence of a ketone functional group, which imparts distinct reactivity compared to other dibromoethane derivatives. This functional group allows for a wider range of chemical transformations and applications, particularly in organic synthesis and industrial processes.
属性
CAS 编号 |
10547-07-6 |
|---|---|
分子式 |
C2Br2O |
分子量 |
199.83 g/mol |
InChI |
InChI=1S/C2Br2O/c3-2(4)1-5 |
InChI 键 |
IKKJHPGBHKMIFM-UHFFFAOYSA-N |
规范 SMILES |
C(=C(Br)Br)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


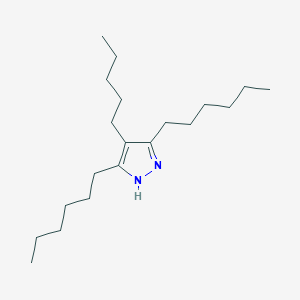
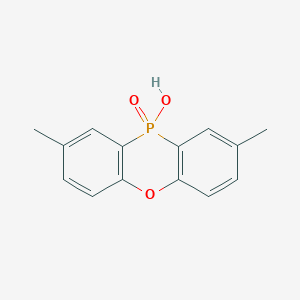
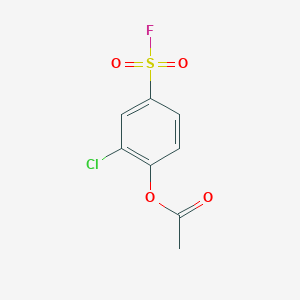
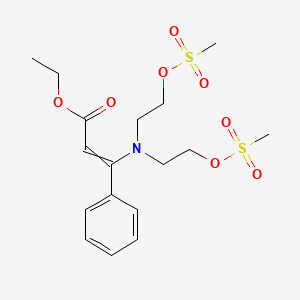
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
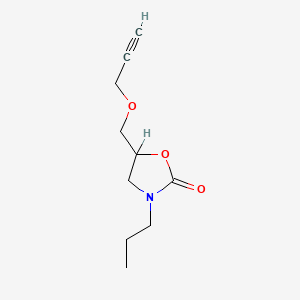
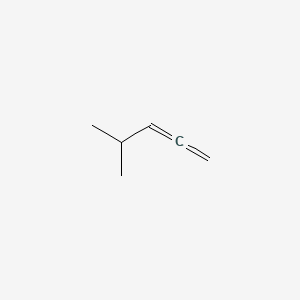
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)

